alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)-

Description

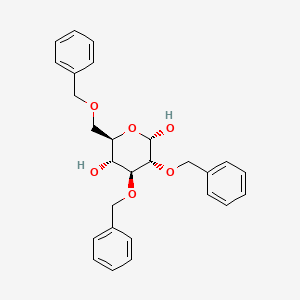

α-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- is a benzyl-protected glucose derivative where hydroxyl groups at positions 2, 3, and 6 are substituted with phenylmethyl (benzyl) groups. This compound is primarily utilized as an intermediate in carbohydrate chemistry for synthesizing complex glycoconjugates or glycosides. The benzyl groups act as protective moieties, enabling regioselective reactions while preserving the anomeric hydroxyl group for subsequent glycosylation . Its molecular formula is C27H30O6, with a molar mass of 450.52 g/mol .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-24-23(19-30-16-20-10-4-1-5-11-20)33-27(29)26(32-18-22-14-8-3-9-15-22)25(24)31-17-21-12-6-2-7-13-21/h1-15,23-29H,16-19H2/t23-,24-,25+,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDXJBXNRDUCKA-SEFGFODJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of glucose. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale protection reactions using benzyl chloride and appropriate bases. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can remove the benzyl protecting groups, reverting the compound to its original hydroxyl form.

Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove benzyl groups.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol are used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Regeneration of the original hydroxyl groups.

Substitution: Formation of various substituted glucopyranose derivatives.

Scientific Research Applications

Alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: Employed in studies of carbohydrate-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- involves its interaction with various molecular targets, primarily through its hydroxyl and benzyl groups. These interactions can influence enzyme activity, protein binding, and cellular uptake. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for its biological activity .

Comparison with Similar Compounds

Substitution Pattern and Molecular Features

The table below compares key structural and physicochemical properties of α-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- with analogous compounds:

Key Observations :

Substitution Position: The 2,3,6-tris-O-benzyl derivative allows selective reactivity at the 4-OH position, distinguishing it from the 2,3,4-tris-O-benzyl and tetrakis-O-benzyl analogs, which block different hydroxyl groups . Tribenoside adopts a glucofuranose ring (5-membered) instead of glucopyranose (6-membered), altering its conformational stability and biological activity .

Physicochemical Properties: Increasing benzyl substitution (e.g., tetrakis-O-benzyl vs. tris-O-benzyl) elevates hydrophobicity. The tris-O-benzyl compound has a predicted logP ~6.0, whereas tetra-O-benzyl derivatives may exceed this . The mannopyranoside analog (CAS 57783-76-3) exhibits distinct stereochemical properties due to the axial C2 hydroxyl in mannose, affecting hydrogen bonding and solubility .

Synthetic Utility: The 2,3,6-tris-O-benzyl derivative is a key intermediate in glycosyl phosphate synthesis, enabling controlled glycosidic bond formation . Methyl glycosides (e.g., CAS 53008-65-4) are stabilized against anomerization, making them suitable for long-term storage and iterative synthesis .

Stability and Reactivity

- Acid Stability: Benzyl ethers are stable under basic conditions but cleaved via hydrogenolysis. This contrasts with trityl groups, which are acid-labile, and Pf groups, which are ~6,000× more acid-stable .

- Regioselective Deprotection : The 2,3,6-tris-O-benzyl derivative allows selective deprotection at the 4-OH position, enabling site-specific modifications uncommon in 2,3,4-tris-O-benzyl analogs .

Biological Activity

Overview

Alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- is a derivative of glucose characterized by the substitution of hydroxyl groups at positions 2, 3, and 6 with phenylmethyl (benzyl) groups. This modification enhances its hydrophobic properties and alters its interaction with biological systems, making it a compound of interest in various fields such as organic synthesis and glycobiology.

Structural Characteristics

The structural formula of alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- can be represented as follows:

This compound has a molecular weight of approximately 362.43 g/mol. The presence of phenylmethyl groups contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily mediated through its ability to interact with various enzymes and proteins. The hydroxyl and phenylmethyl groups enable participation in:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These interactions can influence enzyme activity and cellular uptake, which are crucial for its biological effects.

Enzyme Interactions

Research indicates that alpha-D-Glucopyranose derivatives can modulate enzyme activities, particularly those involved in carbohydrate metabolism. For instance:

- Alpha-amylase and Alpha-glucosidase Inhibition : Studies have shown that similar glucopyranose derivatives can inhibit these enzymes, which play a significant role in carbohydrate digestion and glucose absorption . This inhibition may help manage postprandial hyperglycemia in diabetic patients.

Antidiabetic Properties

The compound exhibits potential antidiabetic properties by mimicking insulin action. It has been observed to stimulate glucose transport in adipocytes and reduce blood glucose levels in diabetic models. This effect is attributed to the structural configuration that allows it to bind effectively to insulin receptors .

Case Studies

- Antidiabetic Activity : A study evaluated the glucose transport stimulatory activity of various glucopyranose derivatives. It was found that compounds similar to alpha-D-Glucopyranose, 2,3,6-tris-O-(phenylmethyl)- significantly enhanced glucose uptake in adipocytes compared to controls .

- Glycobiology Research : Another investigation focused on the role of glucopyranose derivatives as biochemical reagents in studying carbohydrate-protein interactions. These compounds were shown to influence cellular signaling pathways and metabolic processes through their binding affinities with specific proteins.

Data Table: Biological Activities of Alpha-D-Glucopyranose Derivatives

Q & A

Q. Q1. How can researchers optimize the synthesis of 2,3,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose to maximize yield and purity?

Methodological Answer:

- Stepwise Benzylation : Use controlled benzylation with benzyl bromide or chloride in anhydrous pyridine under inert atmosphere (e.g., nitrogen). Monitor reaction progress via TLC to avoid over-substitution.

- Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps to minimize side reactions like oxidation or hydrolysis.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization from ethanol or methanol improves crystallinity .

- Yield Optimization : Adjust stoichiometry of benzylating agents (e.g., 3.5 equivalents per hydroxyl group) and reaction time (typically 12–24 hours) based on monitoring by ¹H NMR or mass spectrometry .

Q. Q2. What analytical techniques are critical for confirming the structure of 2,3,6-tris-O-(phenylmethyl)-alpha-D-glucopyranose?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify benzyl group protons (δ 7.2–7.4 ppm, aromatic) and anomeric proton (δ 4.8–5.2 ppm, doublet for α-configuration). 2D techniques (HSQC, HMBC) resolve overlapping signals from multiple benzyl substituents .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+Na]⁺ peak for C₂₉H₃₄O₆ at m/z 501.225) .

- Polarimetry : Measure optical rotation ([α]D) to confirm stereochemical integrity (e.g., +16.9° in DMSO for related benzoylated sugars) .

Advanced Research Questions

Q. Q3. How can researchers address conflicting pharmacological data for tris-O-benzyl glucopyranose derivatives in anti-inflammatory studies?

Methodological Answer:

- Model Validation : Replicate studies across multiple in vitro (e.g., RAW 264.7 macrophages) and in vivo models (e.g., rodent carrageenan-induced edema) to assess species-specific responses. Tribenoside, a related compound, showed anti-inflammatory activity in rabbits but requires cross-validation in human cell lines .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects (e.g., unintended kinase inhibition) that may explain discrepancies.

- Dose-Response Analysis : Establish EC₅₀ values for key pathways (e.g., NF-κB inhibition) to differentiate efficacy from cytotoxicity .

Q. Q4. What strategies resolve stereochemical challenges during the synthesis of tris-O-benzyl glucopyranose derivatives?

Methodological Answer:

- Protecting Group Strategy : Temporarily protect the anomeric hydroxyl with acetyl or trimethylsilyl groups to prevent undesired β-anomer formation during benzylation. Deprotect selectively using NH₃/MeOH or TBAF .

- Stereoselective Glycosylation : Use Mitsunobu conditions (DIAD, PPh₃) or Lewis acids (e.g., BF₃·Et₂O) to favor α-configuration. Monitor by ¹H NMR coupling constants (J1,2 ~3–4 Hz for α-anomer) .

- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry in ambiguous cases .

Q. Q5. How can computational modeling predict the physicochemical behavior of tris-O-benzyl glucopyranose derivatives in drug delivery systems?

Methodological Answer:

- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (e.g., logP ~8.05 for related trimethylsilyl derivatives), guiding micelle or liposome formulation .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to optimize surfactant properties. For example, 2-ethylhexyl glucopyranoside derivatives form stable micelles at critical concentrations >1 mM .

- ADMET Prediction : Tools like SwissADME predict metabolic stability (CYP450 interactions) and intestinal absorption (%HIA >80% for low-molecular-weight derivatives) .

Q. Q6. What advanced techniques characterize stability and degradation pathways of tris-O-benzyl glucopyranose under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, or hydrolytic conditions (pH 1–13) and analyze degradation products via LC-MS/MS. Tribenoside degrades via benzyl ether cleavage under acidic conditions .

- Accelerated Stability Testing : Store samples at -20°C (long-term) and 25°C/60% RH (ICH guidelines) for 6–12 months. Monitor purity loss by HPLC-ELSD .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways in vivo (e.g., glucopyranose-1-¹³C used in sucrose stability studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.